molecular formula C7H8N2O4S B7870333 2-Methyl-6-nitrobenzene-1-sulfonamide

2-Methyl-6-nitrobenzene-1-sulfonamide

Cat. No.: B7870333
M. Wt: 216.22 g/mol
InChI Key: RBJVDTBCPCLEJF-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of 2-methylbenzene (toluene) using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the meta position relative to the methyl group, yielding 2-methyl-6-nitrobenzene.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. This step introduces the sulfonyl chloride group.

    Amination: Finally, the sulfonyl chloride intermediate is treated with ammonia or an amine to form the sulfonamide group, resulting in this compound.

Industrial Production Methods: Industrial production typically follows similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

    Reduction: 2-Methyl-6-aminobenzene-1-sulfonamide.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitrobenzene-1-sulfonamide.

Scientific Research Applications

2-Methyl-6-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting enzymes like carbonic anhydrases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-methyl-6-nitrobenzene-1-sulfonamide exerts its effects often involves the interaction of its sulfonamide group with biological targets. For instance, in enzyme inhibition, the sulfonamide group can coordinate with metal ions in the active site of enzymes, disrupting their normal function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Methyl-5-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.

    2-Methyl-4-nitrobenzene-1-sulfonamide: Another positional isomer with distinct chemical properties.

    2-Methyl-3-nitrobenzene-1-sulfonamide: Differing in the position of the nitro group, leading to variations in its chemical behavior.

Uniqueness: 2-Methyl-6-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological profiles and industrial applications compared to its isomers.

Properties

IUPAC Name

2-methyl-6-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJVDTBCPCLEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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